![molecular formula C9H9F3O B155971 1-[4-(Trifluoromethyl)phenyl]ethanol CAS No. 1737-26-4](/img/structure/B155971.png)
1-[4-(Trifluoromethyl)phenyl]ethanol
Overview
Description
1-[4-(Trifluoromethyl)phenyl]ethanol (CAS: 1737-26-4) is a fluorinated aromatic alcohol with the molecular formula C₉H₉F₃O and a molecular weight of 192.16 g/mol . The compound features a trifluoromethyl (-CF₃) group at the para position of the benzene ring and a hydroxyl (-OH) group on the adjacent carbon (Figure 1). Its enantiomers, particularly the (R)-form, are of interest in asymmetric synthesis, as demonstrated by Chen et al. (2019), who achieved high enantiomeric excess (ee >99%) via recombinant whole-cell biocatalysis . This compound serves as a chiral intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing -CF₃ group, which enhances metabolic stability and lipophilicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Trifluoromethyl)phenyl]ethanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-(trifluoromethyl)acetophenone using recombinant Escherichia coli cells. This biocatalytic process involves the use of a polar organic solvent-aqueous medium to enhance the solubility of the substrate and improve the reaction efficiency. Under optimized conditions, this method can achieve a high yield and enantiomeric excess .
Another method involves the kinetic resolution of racemic this compound using lipase-catalyzed transesterification in organic solvents. This process utilizes lipase PS from Pseudomonas cepacia as the biological catalyst and vinyl acetate as the acyl donor in isooctane. The reaction conditions, such as temperature, enzyme dosage, and substrate ratio, are optimized to achieve high enantiomeric excess and conversion .
Industrial Production Methods
Industrial production of this compound typically involves large-scale biocatalytic processes due to their efficiency and selectivity. The use of recombinant whole-cell catalysis in a polar organic solvent-aqueous system is a scalable method that can be applied in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-(trifluoromethyl)acetophenone.
Reduction: The compound can be reduced to form the corresponding alkane, 1-[4-(trifluoromethyl)phenyl]ethane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) can be used for substitution reactions.
Major Products
Oxidation: 4-(Trifluoromethyl)acetophenone
Reduction: 1-[4-(Trifluoromethyl)phenyl]ethane
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Pharmaceutical Applications
Intermediate for CCR5 Antagonists
1-[4-(Trifluoromethyl)phenyl]ethanol serves as an important pharmaceutical intermediate, particularly in the synthesis of chemokine CCR5 antagonists. These compounds are crucial in the development of treatments for HIV and other diseases that involve chemokine signaling pathways. The trifluoromethyl group enhances the lipophilicity and bioactivity of the resulting drugs, making them more effective in therapeutic applications .
Chiral Building Block
The compound is also utilized as a chiral building block in the synthesis of various biologically active molecules. For instance, (R)-1-[4-(trifluoromethyl)phenyl]ethanol has been highlighted for its role in synthesizing neuroprotective agents, showcasing its significance in medicinal chemistry . The ability to produce enantiomerically pure forms using biocatalysis further enhances its utility in pharmaceutical development .
Biocatalytic Processes
Enzymatic Synthesis
Recent studies have focused on the biocatalytic preparation of (R)-1-[4-(trifluoromethyl)phenyl]ethanol through whole-cell catalysis. This method employs recombinant E. coli strains that express carbonyl reductases capable of reducing prochiral substrates like 4-(trifluoromethyl)acetophenone to yield the desired alcohol with high enantioselectivity . This approach not only improves reaction efficiency but also minimizes environmental impact compared to traditional synthetic methods.
Optimization of Bioreduction Conditions
Research has demonstrated that optimizing conditions such as substrate concentration and reaction media can significantly enhance the yield and purity of the product. For example, using isopropanol as a cosolvent improved cell membrane permeability and reaction rates during biotransformation processes .
Organic Synthesis
Versatile Synthetic Intermediate
this compound is employed as a versatile intermediate in organic synthesis, facilitating the production of various complex molecules. Its structure allows for further functionalization, making it a valuable component in creating diverse chemical entities used across different fields, including agrochemicals and materials science .
-
Synthesis of CCR5 Antagonists
A study highlighted the role of this compound in synthesizing CCR5 antagonists, demonstrating its effectiveness in modifying pharmacological profiles to enhance therapeutic efficacy against HIV . -
Chiral Synthesis via Biocatalysis
Research conducted on the biocatalytic reduction of prochiral ketones using recombinant E. coli showcased significant advancements in producing optically pure (R)-1-[4-(trifluoromethyl)phenyl]ethanol, emphasizing its potential in sustainable chemistry practices .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]ethanol involves its interaction with specific molecular targets and pathways. In biocatalytic processes, the compound acts as a substrate for enzymes such as lipases and reductases. The enzymes catalyze the conversion of the compound into its desired products through specific reaction pathways. For example, in the asymmetric reduction of 4-(trifluoromethyl)acetophenone, the enzyme catalyzes the transfer of hydrogen atoms to the carbonyl group, resulting in the formation of this compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Derivatives
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol
- Molecular Formula : C₉H₈ClF₃O
- Molecular Weight : 224.61 g/mol
- Key Features : A chlorine atom at the meta position introduces steric hindrance and increases molecular weight compared to the parent compound. This substitution may alter reactivity in nucleophilic substitutions or coupling reactions. Applications include use as a building block in drug discovery .
1-(4-Fluorophenyl)ethanol
- Molecular Formula : C₈H₉FO
- Molecular Weight : 154.16 g/mol
- Key Features : Replacing -CF₃ with a single fluorine reduces lipophilicity and electron-withdrawing effects. This compound is simpler to synthesize but less stable under acidic conditions due to the absence of -CF₃. It is commonly used in fragrances and polymer additives .
Multi-Fluorinated Ethanol Derivatives
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol
- Molecular Formula : C₉H₆F₆O
- Molecular Weight : 244.14 g/mol
- Key Features: The addition of a trifluoroethyl (-CF₂CF₃) group significantly increases lipophilicity (logP ~3.5) and boiling point compared to 1-[4-(Trifluoromethyl)phenyl]ethanol. Such derivatives are explored in high-performance liquid crystals and corrosion inhibitors .
Amino- and Heterocyclic-Substituted Derivatives
1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-(2-methylbutan-2-ylamino)ethanol
- Molecular Formula : C₁₄H₁₉ClF₃N₂O
- Molecular Weight : 345.76 g/mol
- Key Features: The amino and chloro groups enhance hydrogen-bonding capacity, making this compound a candidate for β-adrenergic receptor modulation. Its synthesis involves multi-step nucleophilic substitutions .
1-[4-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]phenyl]ethanol
- Molecular Formula : C₁₅H₁₄ClF₃N₂O
- Molecular Weight : 330.73 g/mol
- Key Features : Incorporation of a pyridine ring expands π-π stacking interactions, improving binding affinity in kinase inhibitors. The compound’s purity (>95%) underscores its utility in medicinal chemistry .
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |
---|---|---|---|---|
This compound | C₉H₉F₃O | 192.16 | 1737-26-4 | -CF₃, -OH |
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethanol | C₉H₈ClF₃O | 224.61 | 348-84-5 | -Cl, -CF₃, -OH |
1-(4-Fluorophenyl)ethanol | C₈H₉FO | 154.16 | 403-41-8 | -F, -OH |
2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol | C₉H₆F₆O | 244.14 | 9266 | -CF₃, -CF₂CF₃, -OH |
Key Research Findings
Biocatalytic Efficiency: The biocatalytic preparation of (R)-1-[4-(Trifluoromethyl)phenyl]ethanol achieves >99% ee, outperforming traditional chemical methods (e.g., asymmetric hydrogenation) used for analogs like 1-(4-Fluorophenyl)ethanol .
Lipophilicity Trends: Multi-fluorinated derivatives (e.g., 2,2,2-Trifluoro-1-[4-(trifluoromethyl)phenyl]ethanol) exhibit logP values 1.5–2 units higher than non-fluorinated analogs, enhancing blood-brain barrier penetration in CNS drug candidates .
Steric Effects: Chlorine substitution (e.g., 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethanol) reduces reaction rates in SNAr reactions compared to the parent compound due to increased steric hindrance .
Biological Activity
1-[4-(Trifluoromethyl)phenyl]ethanol, also known as 1-Phenyl-1-[4-(trifluoromethyl)phenyl]ethanol, is an organic compound with the molecular formula C₉H₉F₃O and a molecular weight of 190.16 g/mol. This compound features a phenyl group and a trifluoromethyl group attached to an ethanol backbone, which contributes to its significant biological and chemical properties. Its unique structural features allow it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.
Physical Properties
- Appearance : Clear colorless to pale yellow liquid
- Boiling Point : Approximately 106-107 °C at 8 mm Hg
- Density : 1.237 g/mL at 25 °C
Biological Activity Overview
The biological activity of this compound is influenced by its trifluoromethyl group, which can enhance the lipophilicity and metabolic stability of compounds. This section explores its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.
- Enzyme Inhibition : The trifluoromethyl group has been shown to enhance the potency of compounds by affecting their interaction with biological targets. For instance, studies indicate that fluorinated compounds can inhibit enzymes involved in neurotransmitter uptake, thereby influencing neurological pathways .
- Biotransformation : Recent research demonstrates that this compound can be biotransformed using whole-cell catalysts, enhancing its utility in synthetic biology for producing chiral compounds .
- Cell Viability Studies : In vitro assays have indicated that this compound exhibits varying effects on cell viability depending on the concentration and the specific cellular context .
Comparative Analysis with Related Compounds
The structural similarities between this compound and other trifluoromethylated phenolic compounds suggest potential for similar biological activities. The following table summarizes key comparative data:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-[o-(Trifluoromethyl)phenyl]ethanol | C₉H₉F₃O | Different positioning of trifluoromethyl group |
(S)-1-(4-(Trifluoromethyl)phenyl)ethanol | C₉H₉F₃O | Enantiomeric form; potential differences in activity |
α-Methyl-4-trifluoromethylbenzyl alcohol | C₁₀H₁₁F₃O | Contains an additional methyl group |
(R)-1-[4-(Trifluoromethyl)phenyl]ethanol | C₉H₉F₃O | Another enantiomer; may exhibit differing biological activities |
Case Study 1: Neuroprotective Applications
Research has highlighted the role of trifluoromethylated compounds in neuroprotection. In particular, derivatives of this compound have been developed as potential treatments for neurodegenerative diseases by modulating neurotransmitter systems .
Case Study 2: Biocatalytic Production
A study demonstrated the use of recombinant E. coli for the biotransformation of substrates into chiral alcohols, including derivatives of this compound. This method achieved high yields and enantiomeric excess, showcasing its potential for pharmaceutical synthesis .
Q & A
Q. Basic: What are the common synthetic routes for 1-[4-(Trifluoromethyl)phenyl]ethanol?
Answer:
Three primary methods are employed:
Grignard Reaction : Reacting 4-(trifluoromethyl)phenylmagnesium bromide with acetaldehyde in anhydrous ether yields the alcohol after hydrolysis. This method is scalable and high-yielding .
Reduction of Ketones : Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces 1-[4-(trifluoromethyl)phenyl]ethanone to the alcohol. NaBH₄ is preferred for milder conditions .
Biocatalytic Reduction : Using plant cells (e.g., Daucus carota) or immobilized enzymes, the ketone precursor is enantioselectively reduced to (S)- or (R)-enantiomers under aqueous conditions, avoiding harsh reagents .
Table 1: Comparison of Synthetic Methods
Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Grignard Reaction | 4-(Trifluoromethyl)phenylmagnesium bromide, acetaldehyde, ether | 70-85 | Scalable, high yield | Moisture-sensitive reagents |
NaBH₄ Reduction | NaBH₄, methanol, 0–25°C | 80-90 | Mild conditions, fast | Requires ketone precursor |
Biocatalytic | Daucus carota cells, aqueous medium | 60-75 | Enantioselective, eco-friendly | Longer reaction time |
Q. Basic: How is this compound characterized structurally?
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹⁹F NMR identify substituent positions and confirm trifluoromethyl group integrity. For example, the hydroxyl proton appears as a broad singlet at δ 2.5–3.5 ppm, while CF₃ resonates at δ -60 to -65 ppm in ¹⁹F NMR .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing bond angles and hydrogen-bonding networks critical for understanding solid-state interactions .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (MW = 204.16 g/mol) and isotopic patterns .
Q. Advanced: How can enantioselective synthesis of this compound be optimized?
Answer:
Enantiomeric purity is achieved via:
- Lipase-Catalyzed Transesterification : Candida antarctica lipase B (CAL-B) resolves racemic mixtures by selectively esterifying one enantiomer. Optimal conditions (e.g., vinyl acetate as acyl donor, hexane solvent) yield >90% enantiomeric excess (ee) .
- Chiral Auxiliaries : Incorporating Evans auxiliaries during ketone reduction directs stereochemistry. Post-synthesis cleavage yields the desired enantiomer .
- Computational Screening : Density Functional Theory (DFT) predicts enzyme-substrate binding affinities to select optimal biocatalysts .
Q. Advanced: How to resolve discrepancies in spectroscopic data during characterization?
Answer:
Contradictions arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic disorder. Mitigation strategies:
- Variable-Temperature NMR : Identifies tautomers by observing signal splitting at low temperatures .
- Multi-Technique Validation : Cross-validate X-ray data (SHELX-refined) with IR and Raman spectra to confirm hydrogen-bonding patterns .
- Crystallographic Software : ORTEP-3 models thermal ellipsoids and refines occupancy ratios for disordered trifluoromethyl groups .
Q. Basic: What are its applications in medicinal chemistry research?
Answer:
The compound serves as:
- Chiral Building Block : Synthesizing fluorinated β-blockers or antiviral agents, leveraging CF₃ for enhanced metabolic stability .
- Pharmacophore Probe : The hydroxyl and trifluoromethyl groups mimic tyrosine residues in kinase inhibitors, studied via molecular docking .
- Metabolic Intermediate : Deuterated analogs track drug metabolism using LC-MS, exploiting fluorine’s NMR sensitivity .
Q. Advanced: How to model its intermolecular interactions computationally?
Answer:
- Hydrogen-Bonding Networks : Etter’s graph-set analysis in Mercury software classifies motifs (e.g., R₂²(8) rings) in crystal structures .
- Molecular Dynamics (MD) : GROMACS simulates solvation effects, predicting solubility in DMSO/water mixtures.
- Docking Studies : AutoDock Vina evaluates binding to cytochrome P450 enzymes, guiding toxicity assessments .
Table 2: Computational Tools for Interaction Analysis
Tool | Application | Reference |
---|---|---|
SHELXL | Refining hydrogen-bond distances | |
Mercury | Graph-set analysis of crystal packing | |
GROMACS | Solvation dynamics in aqueous media |
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXIDIAEXNLCFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938423 | |
Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1737-26-4 | |
Record name | α-Methyl-4-(trifluoromethyl)benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1737-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-(Trifluoromethyl)phenyl)ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Trifluoromethyl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[4-(trifluoromethyl)phenyl]ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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